Cas no 897613-91-1 (N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)

N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with carbamoylurea and acetamide moieties. Its structure incorporates methoxyphenyl groups, enhancing solubility and potential bioactivity. The compound's design suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or enzyme modulators due to its hydrogen-bonding capabilities and aromatic interactions. The thiazole ring contributes to stability and metabolic resistance, while the methoxy substituents may improve pharmacokinetic properties. This molecule is of interest in drug discovery for targeted therapeutic applications, offering a balance of reactivity and selectivity. Further research is required to fully elucidate its pharmacological profile and synthetic scalability.
N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide structure
897613-91-1 structure
Product Name:N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
CAS No:897613-91-1
MF:C20H20N4O4S
MW:412.462203025818
CID:5836031
PubChem ID:18567661
Update Time:2025-06-11

N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
    • N-(4-methoxyphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
    • CHEMBL1995558
    • MLS001235452
    • SMR000808136
    • N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
    • F2096-0770
    • AKOS024627090
    • 897613-91-1
    • N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
    • Inchi: 1S/C20H20N4O4S/c1-27-15-9-7-13(8-10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-5-3-4-6-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
    • InChI Key: XCKGUTPDUXXUKG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C=C1)(=O)CC1=CSC(NC(=O)NC2=CC=CC=C2OC)=N1

Computed Properties

  • Exact Mass: 412.12052631g/mol
  • Monoisotopic Mass: 412.12052631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 130Ų

N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Pricemore >>

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Additional information on N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide

Introduction to N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide and Its Significance in Modern Chemical Biology

N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide, a compound with the CAS number 897613-91-1, represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its complex aromatic and heterocyclic components, has garnered considerable attention due to its potential therapeutic applications and mechanistic insights into biological pathways.

The compound's name is rich in biochemical significance, with key segments such as N-(4-methoxyphenyl) indicating the presence of a methoxy-substituted phenyl ring, which is a common motif in bioactive molecules. The central thiazole ring, further modified by a carbamoylamino group and connected to an acetamide moiety, suggests a multifunctional entity capable of interacting with various biological targets. This structural complexity makes it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Thiazole derivatives, in particular, have been extensively studied for their roles in antimicrobial, anti-inflammatory, and anticancer applications. The presence of the thiazole ring in N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide positions it as a potential player in these therapeutic areas. Moreover, the incorporation of multiple functional groups enhances its versatility, allowing for selective interactions with biological receptors and enzymes.

One of the most compelling aspects of this compound is its potential to modulate key signaling pathways involved in disease progression. The methoxyphenyl groups are known to influence electron distribution and reactivity, making them valuable for designing molecules that can selectively bind to target proteins. Additionally, the carbamoylamino moiety can serve as a linker or anchor point for further chemical modifications, enabling the creation of derivatives with tailored properties.

Recent studies have highlighted the importance of structure-activity relationships (SARs) in drug design. By analyzing the effects of subtle changes in the molecular structure of N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide, researchers can gain insights into how different functional groups contribute to biological activity. This information is crucial for optimizing lead compounds into effective drugs. For instance, modifications to the thiazole ring or the acetamide moiety could alter binding affinity or metabolic stability, thereby enhancing therapeutic efficacy.

The compound's potential also extends to its role as an intermediate in synthesizing more complex molecules. In pharmaceutical chemistry, intermediates are often used to build up larger structures step-by-step, ensuring that each stage of synthesis is well-characterized before proceeding to the next. N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide could serve as such an intermediate, facilitating the production of novel bioactive compounds with specific therapeutic profiles.

Advances in computational chemistry have further accelerated the discovery and optimization of such compounds. Molecular modeling techniques allow researchers to predict how N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide will interact with biological targets at the atomic level. This predictive capability reduces the need for extensive experimental trials and helps focus efforts on the most promising candidates. Additionally, virtual screening methods can rapidly identify potential binding sites and optimize lead structures for better performance.

The integration of machine learning algorithms into drug discovery has also opened new avenues for research. By analyzing vast datasets of known bioactive molecules and their interactions with biological targets, machine learning models can predict new drug candidates with high accuracy. N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide could be one such candidate that benefits from these computational approaches.

In conclusion, N-(4-methoxyphenyl)-2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide (CAS no: 897613-91-1) is a structurally complex and versatile compound with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for modulating key biological pathways and developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it will undoubtedly play an important role in advancing our understanding of disease mechanisms and improving treatment strategies.

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